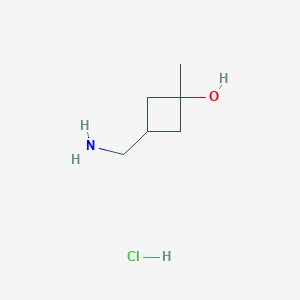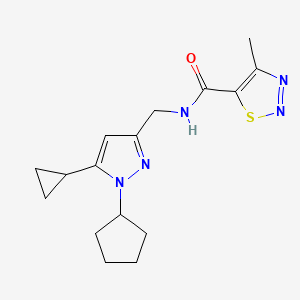
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride, also known as FIPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound has been found to possess unique properties that make it an attractive candidate for the development of novel therapeutic agents.
Mecanismo De Acción
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride inhibits PIP5K by binding to the enzyme's catalytic domain and preventing its interaction with its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2). This leads to a decrease in the levels of PIP2, which in turn affects various cellular processes that are dependent on PIP2 signaling.
Biochemical and Physiological Effects:
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride in lab experiments is its specificity towards PIP5K. This allows researchers to study the effects of PIP5K inhibition on various cellular processes without affecting other signaling pathways. However, one of the limitations of using (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride. One area of interest is the development of more potent and selective PIP5K inhibitors based on the structure of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride. Another area of research is the identification of novel targets for (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride, as it has been found to have effects on other cellular processes besides PIP5K signaling. Finally, the therapeutic potential of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride in various diseases such as cancer, inflammation, and neurodegenerative disorders is an area of active research.
Métodos De Síntesis
The synthesis of (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the reaction of 4-fluoro-1H-indole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with thionyl chloride to form the final product, (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride.
Aplicaciones Científicas De Investigación
(3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential applications in the field of drug discovery. It has been found to inhibit the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a crucial role in various cellular processes such as cytoskeletal rearrangement, membrane trafficking, and signal transduction. The inhibition of PIP5K by (3Z)-4-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to have therapeutic implications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(3Z)-4-fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9(13-14)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJOLWYCIPWOM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663877 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)










